molecular formula C22H18N2O4S B2534960 (E)-methyl 4-(2-cyano-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)vinyl)benzoate CAS No. 683250-07-9

(E)-methyl 4-(2-cyano-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)vinyl)benzoate

Cat. No.: B2534960
CAS No.: 683250-07-9
M. Wt: 406.46
InChI Key: HQMSDOMLOXYRIC-LICLKQGHSA-N
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Description

(E)-methyl 4-(2-cyano-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)vinyl)benzoate is a useful research compound. Its molecular formula is C22H18N2O4S and its molecular weight is 406.46. The purity is usually 95%.
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Scientific Research Applications

Security Ink Development

A study by Xiao-lin Lu and M. Xia (2016) explored the multi-stimuli response of a novel V-shaped molecule, related to the chemical structure , and its application in security ink. This molecule exhibited morphology-dependent fluorochromism with highly contrasted colors, which could be induced reversibly by mechanical force or surrounding pH stimuli. Its potential use as a security ink without the need for a covering reagent was highlighted, suggesting an innovative application in anti-counterfeiting measures. For detailed insights, refer to the research published in the Journal of Materials Chemistry C (Xiao-lin Lu & M. Xia, 2016).

Heterocyclic Synthesis

The synthesis and transformations of methyl (E)‐2‐(acetylamino)‐3‐cyanoprop‐2‐enoate and its derivatives, as investigated by Lucija Pizzioli et al. (1998), showcase the chemical's versatility as a reagent for preparing polyfunctional heterocyclic systems. This research underlines the compound's utility in synthesizing diverse heterocyclic structures such as pyrroles, pyrimidines, and isoxazoles, thereby contributing to the development of novel pharmaceuticals and materials. Further information can be found in Helvetica Chimica Acta (Pizzioli et al., 1998).

Photoluminescent Material Development

A study by M. Pepitone et al. (2003) on the synthesis of novel 3,4-ethylenedioxythiophene derivatives, including photoluminescent properties, provides insights into the potential applications of similar compounds in electronic and photonic devices. The research demonstrates how modifications to the chemical structure can lead to materials with desirable emission properties, which are crucial for the development of OLEDs and other light-emitting devices. The complete study is available in Chemistry of Materials (Pepitone et al., 2003).

Corrosion Inhibition

Research by M. Yadav, D. Sharma, and Sumit Kumar (2015) on thiazole derivatives, including those similar to the compound , highlights their efficacy as corrosion inhibitors for oil-well tubular steel in hydrochloric acid solutions. The study provides valuable information on the compound's ability to protect industrial materials from corrosive environments, thereby extending their service life and reducing maintenance costs. The detailed findings can be accessed in the Korean Journal of Chemical Engineering (Yadav et al., 2015).

Properties

IUPAC Name

methyl 4-[(E)-2-cyano-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]ethenyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4S/c1-26-19-9-8-16(11-20(19)27-2)18-13-29-21(24-18)17(12-23)10-14-4-6-15(7-5-14)22(25)28-3/h4-11,13H,1-3H3/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMSDOMLOXYRIC-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)C(=CC3=CC=C(C=C3)C(=O)OC)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC=C(C=C3)C(=O)OC)/C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.